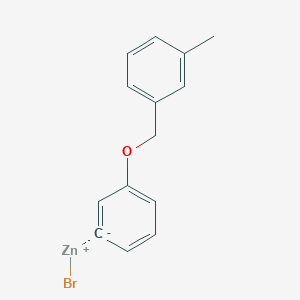

3-(3'-MethylbenZyloxy)phenylZinc bromide

Description

Historical Trajectory and Evolution of Organozinc Chemistry

The inception of organometallic chemistry is widely attributed to Edward Frankland's synthesis of diethylzinc (B1219324) in 1848. wikipedia.org This pioneering work laid the foundation for the exploration of organozinc compounds. wikipedia.orgdigitellinc.com Early applications included the Reformatsky reaction, which utilizes zinc to generate a zinc enolate for the synthesis of β-hydroxy esters. digitellinc.com Over the decades, the scope of organozinc chemistry expanded significantly. A major breakthrough came with the development of activated forms of zinc, such as Rieke® Zinc, which facilitated the direct reaction of zinc metal with aryl and vinyl bromides or chlorides—a reaction not possible with unactivated zinc. This innovation opened the door to a broader range of organozinc reagents that were previously accessible only through transmetalation from more reactive organolithium or Grignard reagents.

The latter half of the 20th century witnessed the advent of palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, which firmly established organozinc reagents as premier tools for C-C bond formation. wikipedia.orgdokumen.pub This powerful reaction combines an organic halide with an organozinc compound in the presence of a nickel or palladium catalyst, demonstrating remarkable functional group tolerance. wikipedia.org

Significance of Functionalized Aryl Organozinc Bromides as Crucial Carbon-Carbon Bond Forming Reagents in Organic Synthesis

Functionalized aryl organozinc bromides are highly valued in organic synthesis for several key reasons. Their moderate reactivity strikes a perfect balance, making them less reactive and more chemoselective than their organolithium or Grignard counterparts. wikipedia.orgdokumen.pub This characteristic allows for the presence of a wide array of functional groups, such as esters, nitriles, and ketones, in the substrate without undergoing unwanted side reactions. organic-chemistry.orgresearchgate.net

These reagents are instrumental in the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov The ability to forge new carbon-carbon bonds under mild conditions with high yields makes them indispensable for the late-stage functionalization of complex molecules. dokumen.pub The direct insertion of zinc into organic iodides and bromides, often facilitated by additives like lithium chloride, provides a straightforward and efficient route to these valuable reagents. organic-chemistry.orgresearchgate.net

Contemporary Research Landscape and Persistent Challenges in Aryl Organozinc Bromide Chemistry

Current research in aryl organozinc bromide chemistry is focused on several key areas. Efforts are ongoing to develop more sustainable and efficient methods for their preparation. This includes the use of cobalt catalysis and electrochemical methods to generate arylzinc species from aryl halides. organic-chemistry.orgkyoto-u.ac.jp Another area of active investigation is the expansion of the substrate scope to include less reactive starting materials like aryl chlorides and sulfonates. kyoto-u.ac.jp

Despite significant progress, challenges remain. The preparation of some organozinc reagents can be sensitive to reaction conditions, and ensuring complete conversion and stability can be problematic. The mechanistic details of zinc insertion and the role of activating agents are still areas of active study, with techniques like fluorescence microscopy being employed to understand the solubilization of organozinc intermediates from the zinc metal surface. nih.gov Furthermore, while palladium catalysis is highly effective, the development of more abundant and less expensive catalysts, such as those based on iron, is a key objective. researchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H13BrOZn |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

bromozinc(1+);1-methyl-3-(phenoxymethyl)benzene |

InChI |

InChI=1S/C14H13O.BrH.Zn/c1-12-6-5-7-13(10-12)11-15-14-8-3-2-4-9-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

QMHAQOVOYRTZSQ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=C[C-]=C2.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for Functionalized Aryl Organozinc Bromide Analogues

Direct Insertion of Zinc into Aryl Bromides

The direct insertion of metallic zinc into the carbon-bromine bond of aryl bromides represents the most straightforward approach to arylzinc bromide reagents. This oxidative addition reaction, however, is often sluggish and requires activation of the zinc metal to proceed efficiently. The success of this method hinges on overcoming the passivation layer of zinc oxide on the metal surface and enhancing the metal's reactivity.

Strategies for Zinc Metal Activation: Mechanical, Chemical (e.g., Rieke Zinc), and Electrochemical Approaches

To facilitate the direct insertion of zinc, various activation methods have been developed, which can be broadly categorized into mechanical, chemical, and electrochemical approaches.

Mechanical activation , though less common, involves methods like sonication or ball-milling to physically disrupt the passivating oxide layer and increase the surface area of the zinc metal.

Chemical activation is the most widely employed strategy. A significant breakthrough in this area was the development of Rieke Zinc . This highly reactive form of zinc is prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or potassium metal. sci-hub.boxgoogle.com Rieke Zinc readily reacts with a wide range of aryl bromides, even those with sensitive functional groups, under mild conditions to afford the corresponding organozinc reagents in excellent yields. sci-hub.boxacs.orgriekemetals.com For instance, aryl bromides can be converted to their organozinc counterparts overnight at room temperature or within a couple of hours at reflux. riekemetals.com

Other chemical activation methods involve treating commercially available zinc dust with activators. Common activators include 1,2-dibromoethane (B42909) and chlorotrimethylsilane (B32843) (TMSCl), which are thought to clean the zinc surface and facilitate the oxidative addition. reddit.comnih.gov Iodine can also be used to activate zinc metal for reactions with alkyl and aryl bromides. researchgate.net

Electrochemical approaches offer an alternative route to generate highly reactive zinc in situ. By reducing a zinc salt at a cathode, a finely divided, nascent zinc is produced that can react with organic halides. acs.org A notable method involves the electroreduction of aryl halides in an electrochemical cell equipped with a sacrificial zinc anode in the presence of a cobalt halide catalyst. This process efficiently generates arylzinc species that can be used directly in subsequent reactions. organic-chemistry.org

Below is a table summarizing various zinc activation methods and their applications.

Table 1: Zinc Activation Methodologies for Aryl Bromide Insertion| Activation Method | Description | Key Features |

|---|---|---|

| Rieke Zinc | Reduction of ZnCl₂ with lithium naphthalenide or potassium. sci-hub.box | Highly reactive, tolerates a wide range of functional groups. sci-hub.boxgoogle.com |

| Chemical (I₂) | Treatment of zinc dust with a catalytic amount of iodine. | Simple and effective for initiating the reaction. |

| Chemical (TMSCl) | Pre-treatment of zinc powder with chlorotrimethylsilane. nih.gov | Removes the passivating oxide layer and aids in the solubilization of organozinc intermediates. nih.govresearchgate.net |

| Electrochemical | In situ generation of active zinc via electroreduction of a zinc salt, often with a sacrificial anode and a catalyst. acs.orgorganic-chemistry.org | Avoids the need for highly reactive and pyrophoric metals; can be performed under mild conditions. organic-chemistry.org |

Impact of Reaction Conditions: Solvent Effects and Role of Activating Additives (e.g., Lithium Chloride, Chlorotrimethylsilane)

The efficiency of direct zinc insertion is profoundly influenced by the reaction conditions, particularly the choice of solvent and the presence of activating additives.

Solvent Effects: The reaction is typically performed in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). THF is widely used due to its ability to solvate the resulting organozinc species. organic-chemistry.org In some cases, more polar solvents like N,N-dimethylacetamide (DMA) or N,N'-dimethylpropyleneurea (DMPU) can accelerate the reaction, especially for less reactive aryl bromides. google.com

Activating Additives: The addition of certain salts, most notably lithium chloride (LiCl) , has a dramatic accelerating effect on the formation of organozinc reagents. organic-chemistry.org The use of zinc powder in the presence of LiCl in THF allows for a simple and high-yielding preparation of a broad range of functionalized aryl- and heteroarylzinc reagents at room temperature or slightly elevated temperatures (25-50°C). organic-chemistry.org This method is compatible with a variety of functional groups, including esters, nitriles, and amides. organic-chemistry.org The beneficial role of LiCl is attributed to its ability to break up organozinc aggregates and solubilize the organozinc species from the metal surface, thereby preventing surface passivation and allowing the reaction to proceed. organic-chemistry.orgacs.org

Chlorotrimethylsilane (TMSCl) is another important additive. While it is used to activate the zinc surface, it also plays a role in solubilizing the organozinc intermediates that form on the metal surface, similar to LiCl. nih.govresearchgate.net This dual role makes it a valuable component in many direct zinc insertion protocols.

The following table provides examples of the LiCl-mediated synthesis of arylzinc bromides.

Table 2: LiCl-Mediated Direct Insertion of Zinc into Aryl Halides| Aryl Halide | Conditions | Yield (%) |

|---|---|---|

| 4-Iodo-ethylbenzoate | Zn, LiCl, THF, 25°C, 2h | >95 |

| 4-Bromo-ethylbenzoate | Zn, LiCl, THF, 50°C, 12h | >95 |

| 3-Iodopyridine | Zn, LiCl, THF, 25°C, 3h | >95 |

Mechanistic Pathways of Oxidative Addition in Aryl Bromide Systems

The direct insertion of zinc into an aryl bromide is an oxidative addition process where the zinc metal is oxidized from Zn(0) to Zn(II). The reaction is generally understood to proceed through a two-step mechanism:

Formation of a surface-bound intermediate: The reaction initiates on the surface of the zinc metal, where the aryl bromide interacts with an active site. This leads to the cleavage of the carbon-bromine bond and the formation of an arylzinc bromide species that remains adsorbed on the zinc surface.

Solubilization of the organozinc reagent: The surface-bound organozinc species is then desorbed into the solution. This step is often the rate-limiting step and is where additives like LiCl play a crucial role. By complexing with the arylzinc bromide, LiCl facilitates its dissolution, exposing fresh zinc surface for further reaction. organic-chemistry.org

Kinetic and stereochemical studies support the involvement of radical intermediates in the oxidative addition of zinc to organic halides. The reaction is believed to be initiated by a single-electron transfer (SET) from the zinc metal to the aryl bromide, forming an aryl radical anion. This intermediate then collapses to form the organozinc reagent.

Transmetalation Routes to Aryl Organozinc Bromides

Transmetalation provides an alternative and powerful strategy for the synthesis of arylzinc bromides, particularly when the direct insertion method is sluggish or incompatible with certain functional groups. This approach involves the reaction of a more reactive organometallic species with a zinc salt, typically ZnBr₂ or ZnCl₂.

Generation from More Reactive Organolithium and Grignard Reagents

The most common transmetalation route involves the use of organolithium or Grignard (organomagnesium) reagents as precursors. These highly reactive organometallics are first prepared from the corresponding aryl bromide and then reacted with a zinc halide.

From Organolithium Reagents: Aryllithium compounds, readily prepared by the reaction of aryl bromides with n-butyllithium or by direct lithiation of arenes, undergo rapid and clean transmetalation with zinc halides. This method is highly efficient and provides access to a wide range of arylzinc reagents. A notable application of this method is in the synthesis of 1,2-dibromoarenes, where direct bromination of the aryllithium intermediate gives low yields. Transmetalation to the arylzinc species with ZnCl₂ prior to bromination dramatically improves the yields from as low as 13% to as high as 95%. organic-chemistry.orgresearchgate.net

The following table illustrates the improved yields in the synthesis of 1,2-dibromoarenes via a lithium-zinc transmetalation.

Table 3: Synthesis of 1,2-Dibromoarenes via Li-Zn Transmetalation| Bromoarene | Direct Bromination Yield (%) | Li-Zn Transmetalation/Bromination Yield (%) |

|---|---|---|

| 1-Bromonaphthalene | 35 | 87 |

| 1-Bromo-2-methoxybenzene | 62 | 95 |

From Grignard Reagents: Aryl Grignard reagents (ArMgBr), prepared by the reaction of aryl bromides with magnesium metal, are also excellent precursors for arylzinc bromides. The transmetalation is typically fast and quantitative. This approach is often preferred over the use of organolithium reagents when the starting aryl bromide contains functional groups that are incompatible with the high basicity and nucleophilicity of organolithiums. However, the presence of magnesium salts in the final organozinc solution can sometimes influence the reactivity in subsequent coupling reactions. nih.govnii.ac.jp

Exchange Reactions from Other Organometallic Precursors (e.g., Arylsulfonium Salts)

Recent advances have expanded the scope of transmetalation to include less conventional organometallic precursors. A notable example is the use of arylsulfonium salts . Readily available aryldimethylsulfonium triflates react with zinc powder under nickel catalysis to produce salt-free arylzinc triflates under mild conditions. kyoto-u.ac.jporganic-chemistry.orgnih.gov This method is highly chemoselective and represents a complementary approach to the traditional methods. kyoto-u.ac.jpresearchgate.net The reaction proceeds via the selective cleavage of the sp²-hybridized carbon-sulfur bond. kyoto-u.ac.jp

The table below showcases the scope of the nickel-catalyzed synthesis of arylzinc reagents from arylsulfonium salts.

Table 4: Ni-Catalyzed Synthesis of Arylzinc Reagents from Arylsulfonium Salts| Arylsulfonium Salt | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| [4-(MeO)C₆H₄SMe₂]OTf | 2,9-dimethylphenanthroline | DMA | 96 |

| [4-(F)C₆H₄SMe₂]OTf | 2,9-dimethylphenanthroline | DMA | 91 |

| [2-NaphthylSMe₂]OTf | 2,9-dimethylphenanthroline | DMA | 85 |

Electrochemical Generation of Aryl Organozinc Species

The electrochemical synthesis of aryl organozinc species represents a significant advancement in organometallic chemistry, offering a mild and efficient alternative to traditional methods. This technique typically involves the reduction of aryl halides at a cathode in an electrochemical cell equipped with a sacrificial zinc anode. The process allows for the in situ generation of the desired organozinc reagent, which can then be directly used in subsequent reactions.

A notable method involves the electroreduction of aryl bromides or chlorides in a one-compartment cell. organic-chemistry.org In this setup, a sacrificial zinc anode is used alongside a nickel or stainless steel cathode. organic-chemistry.org The reaction is conducted in a solvent such as dimethylformamide (DMF) or acetonitrile (B52724), in the presence of a cobalt halide and pyridine (B92270) as a ligand. organic-chemistry.org The cobalt-pyridine complexes are crucial for activating the aryl halides, facilitating their reduction and the subsequent formation of the arylzinc species. organic-chemistry.org This electrochemical approach is performed under an inert argon atmosphere at room temperature. organic-chemistry.org

The generated solution of the arylzinc compound can be used directly for further synthetic applications, such as in palladium-catalyzed Negishi cross-coupling reactions. organic-chemistry.org For instance, the electrochemically prepared arylzinc species can be coupled with aryl iodides at 60°C in the presence of a catalyst like PdCl2(PPh3)2. organic-chemistry.org This method has proven to be particularly effective for aryl bromides and aryl halides that contain electron-withdrawing groups. organic-chemistry.org The use of acetonitrile as a solvent has also been shown to be effective for this process. organic-chemistry.org

The key advantage of this electrochemical method is its ability to circumvent the need for highly reactive zinc, which is often required in classical preparations. It provides a direct and high-yielding route to a variety of functionalized aryl and heteroarylzinc reagents.

Table 1: Electrochemical Synthesis of Arylzinc Species

| Aryl Halide Precursor | Catalyst System | Solvent | Anode/Cathode | Yield (%) |

|---|---|---|---|---|

| 4-Bromobenzonitrile | CoBr₂/Pyridine | Acetonitrile | Zn/Ni | 95 |

| 4-Chlorobenzonitrile | CoBr₂/Pyridine | DMF | Zn/Ni | 80 |

| 2-Bromopyridine | CoCl₂/Pyridine | Acetonitrile | Zn/Stainless Steel | 85 |

| Ethyl 4-bromobenzoate | CoBr₂/Pyridine | DMF | Zn/Ni | 90 |

Control over Chemo- and Regioselectivity in Organozinc Bromide Formation

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of functionalized organozinc reagents like 3-(3'-Methylbenzyloxy)phenylzinc bromide. The low reactivity of the carbon-zinc bond compared to other organometallics, such as organolithium or Grignard reagents, inherently imparts a higher tolerance for a variety of functional groups. wikipedia.org This characteristic is a cornerstone of their utility in complex organic synthesis.

Chemoselectivity:

The formation of organozinc reagents via the direct insertion of zinc into organic halides is compatible with a wide array of sensitive functional groups. Esters, nitriles, amides, and even aldehydes can be present in the aryl halide precursor without being affected during the zinc insertion process. organic-chemistry.org This high degree of chemoselectivity allows for the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. For example, in the synthesis of Maoecrystal V, an arylzinc compound was chosen over a more reactive aryl-lithium species to tolerate the functionality present during a subsequent coupling reaction. wikipedia.org The Fukuyama coupling further illustrates this selectivity, where organozinc reagents react preferentially with thioesters in the presence of ketones, acetates, and aromatic halides. wikipedia.org

The choice of activating agent and solvent system plays a critical role in preserving this chemoselectivity. The use of lithium chloride (LiCl) in tetrahydrofuran (THF) is a widely adopted method for activating zinc powder. organic-chemistry.org LiCl is believed to facilitate the reaction by forming a soluble adduct with the newly formed organozinc species, effectively removing it from the zinc metal surface and preventing side reactions. wikipedia.orgorganic-chemistry.org This allows the reaction to proceed at moderate temperatures (25-50°C), further enhancing its compatibility with sensitive functional groups. organic-chemistry.org Polar aprotic solvents like DMSO and DMF can also be used and have been shown to accelerate the oxidative addition step in organozinc formation. nih.gov

Regioselectivity:

In substrates with multiple potential reaction sites, organozinc reagents exhibit high regioselectivity. They tend to react at the most reactive site within a molecule. wikipedia.org For instance, when forming organozinc reagents from dihalogenated aromatic compounds, the insertion of zinc can often be controlled to occur at the more reactive carbon-halogen bond (e.g., C-I over C-Br or C-Cl).

Furthermore, the structure of the organozinc species in solution can be controlled, which influences its subsequent reactivity. The addition of effective lithium salts like LiCl, LiBr, or LiI in THF can lead to the formation of "ate" complexes, such as (THF)nLi[RZnX2], which can then disproportionate. nih.gov This control over the nature of the organozinc species (monoorganozinc halide vs. diorganozinc) is valuable for synthetic planning and optimizing reactivity in downstream applications like Negishi coupling reactions. nih.gov The selective formation of one species over another can dictate the regiochemical outcome of subsequent coupling reactions.

Table 2: Influence of Activating Agent on Functional Group Tolerance

| Aryl Bromide Substrate | Activating Agent | Solvent | Temperature (°C) | Yield of Organozinc Reagent (%) |

|---|---|---|---|---|

| Ethyl 4-bromobenzoate | LiCl | THF | 25 | >95 |

| 4-Bromobenzonitrile | LiCl | THF | 25 | >95 |

| N,N-Diethyl-4-bromobenzamide | LiCl | THF | 40 | 92 |

| 3-Bromoquinoline | LiCl | THF | 25 | 94 |

Reactivity Profiles and Transformative Reactions of Aryl Organozinc Bromides

Transition Metal-Catalyzed Cross-Coupling Reactions

Organozinc reagents are key players in the formation of carbon-carbon bonds. wikipedia.org Their utility is most prominently displayed in reactions catalyzed by transition metals like palladium, nickel, and copper, which facilitate the coupling of the organozinc's organic group with an organic halide or triflate. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Negishi Coupling with Aryl and Heteroaryl Electrophiles

The Negishi coupling is a cornerstone reaction for 3-(3'-Methylbenzyloxy)phenylzinc bromide, involving its palladium-catalyzed reaction with various aryl, heteroaryl, or vinyl electrophiles. wikipedia.orgorganic-chemistry.org This reaction proceeds through a catalytic cycle involving oxidative addition of the electrophile to a Pd(0) complex, transmetalation with the organozinc reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.org

The Negishi coupling is renowned for its broad substrate scope and excellent functional group tolerance, characteristics that are applicable to the reactions of this compound. chem-station.comorganic-chemistry.orgnih.gov The reaction accommodates a wide array of aryl and heteroaryl bromides, chlorides, and triflates. organic-chemistry.orgmit.edu The inherent stability of the benzylic ether bond in the this compound molecule allows it to remain intact under typical Negishi conditions.

This methodology successfully couples with electrophiles containing sensitive functional groups, which is a significant advantage over more reactive organometallics like Grignard reagents. chem-station.com Functional groups such as esters, nitriles, ketones, and even aldehydes are generally tolerated on the electrophilic partner. organic-chemistry.orgorganic-chemistry.org This broad compatibility makes it a powerful tool for the synthesis of complex, polyfunctional molecules. mdpi.com

Table 1: Representative Substrate Scope for Negishi Coupling Illustrative examples of electrophiles compatible with aryl organozinc bromides like this compound.

| Electrophile Partner | Functional Group | Expected Product Type |

| 4-Bromobenzonitrile | Nitrile (-CN) | Cyanobiaryl |

| Methyl 4-iodobenzoate | Ester (-COOMe) | Biaryl ester |

| 2-Chloropyridine | Heteroaryl chloride | Pyridyl-aryl |

| 4-Bromoacetophenone | Ketone (-C(O)Me) | Acetylbiaryl |

| 1-Bromo-4-nitrobenzene | Nitro (-NO₂) | Nitro-substituted biaryl |

The choice of ligand coordinated to the palladium center is critical for the success of the Negishi coupling, profoundly influencing reaction rates, yields, and selectivity. nih.gov For the coupling of aryl zinc reagents, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle.

Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos, and CPhos) have demonstrated superior performance by promoting the rate-limiting reductive elimination step. organic-chemistry.orgmdpi.comacs.org The architecture of these ligands helps to create a coordinatively unsaturated and reactive palladium center, which is essential for efficient catalysis. organic-chemistry.org For instance, the use of CPhos has been shown to be highly effective in couplings involving sterically demanding substrates. nih.govmit.edu Similarly, N-heterocyclic carbene (NHC) ligands, such as in PEPPSI-type catalysts, have also proven to be excellent for promoting the cross-coupling of organozinc reagents with a wide variety of electrophiles, including challenging heteroaryl halides. researchgate.net

Table 2: Common Ligands and Their Impact on Negishi Coupling

| Ligand Type | Example Ligands | Key Advantages |

| Biarylphosphines | SPhos, XPhos, CPhos | High activity, promotes reductive elimination, good for sterically hindered substrates. organic-chemistry.orgacs.org |

| Ferrocenylphosphines | dppf | Good thermal stability and general effectiveness. mdpi.com |

| N-Heterocyclic Carbenes (NHCs) | IPr, IPent | High stability, effective for less reactive chlorides and heteroaryl halides. researchgate.net |

| Basic Alkylphosphines | P(t-Bu)₃ | Very electron-rich, promotes oxidative addition of aryl chlorides. |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions involving organozinc reagents. wikipedia.orgorganic-chemistry.org Nickel systems are particularly effective for coupling with less reactive electrophiles like aryl chlorides and tosylates. researchgate.netnih.gov A common catalytic system involves the use of Ni(acac)₂ with a phosphine ligand like PPh₃. researchgate.net

The reactivity of this compound in nickel-catalyzed systems is expected to be robust, enabling the formation of C(sp²)–C(sp²) bonds with a diverse range of aromatic partners. researchgate.net These reactions often proceed under mild conditions and exhibit broad functional group tolerance, similar to their palladium-catalyzed counterparts. nih.gov The use of nickel catalysis can sometimes provide complementary reactivity and selectivity.

Copper-Mediated and Catalyzed Reactions

Copper salts, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), can mediate or catalyze the cross-coupling of organozinc reagents with various electrophiles. rsc.orgresearchgate.netnih.gov These reactions are particularly useful for acylative couplings with acid chlorides to form ketones and for couplings with alkyl or aryl halides. rsc.orgresearchgate.netnih.govproquest.com

For a reagent like this compound, a copper-catalyzed Negishi-type coupling with an aryl iodide can proceed efficiently, often under ligand-free conditions. organic-chemistry.org The addition of lithium salts, such as LiCl, can be crucial as it breaks down zinc-halide aggregates and forms more reactive "ate" complexes, thereby enhancing the rate of transmetalation to the copper center. organic-chemistry.org Copper catalysis provides a valuable, low-toxicity alternative to palladium and nickel for specific transformations. organic-chemistry.orgkyoto-u.ac.jp

Reactivity under Other Transition Metal Catalyses (e.g., Cobalt, Iron, Manganese, Titanium, Zirconium)

While less common than Pd, Ni, or Cu catalysis, other transition metals can also promote cross-coupling reactions with arylzinc reagents.

Cobalt: Cobalt catalysts, such as CoCl₂, often in conjunction with bipyridine-type ligands, are effective for the cross-coupling of organozinc reagents with (hetero)aryl halides. nih.govresearchgate.net Cobalt catalysis is an inexpensive and environmentally friendly option that can be highly chemoselective. acs.orgorganic-chemistry.org Arylzinc reagents can be generated in situ from aryl halides using cobalt catalysis and a zinc anode, and then used in subsequent coupling reactions. organic-chemistry.org

Iron: Iron catalysts are an attractive option due to their low cost and low toxicity. Iron-catalyzed cross-coupling reactions of organozinc reagents with organic halides have been developed, often proceeding through radical-based mechanisms. thieme-connect.comnih.gov These methods can be complementary to traditional palladium-catalyzed pathways. thieme-connect.comprinceton.edu

Manganese: Organomanganese reagents, which can be prepared from organozinc precursors via transmetalation, exhibit unique reactivity. mdpi.com More directly, manganese-catalyzed cross-couplings of Grignard reagents (which are related to organozincs) with organic halides are known, suggesting the potential for Mn-catalyzed reactions with organozinc compounds. nih.govacs.org

Titanium and Zirconium: The chemistry of these metals with organozinc reagents is less focused on direct cross-coupling. More commonly, organozirconium compounds are transmetalated to zinc (among other metals) to perform subsequent cross-coupling reactions, leveraging the unique ways organozirconocenes can be formed. rushim.ru Direct catalysis by titanium or zirconium in Negishi-type reactions with arylzinc bromides is not a standard method. rushim.ruresearchgate.net

Uncatalyzed Reactions and Nucleophilic Additions

Aryl organozinc bromides can participate in a variety of uncatalyzed nucleophilic addition reactions. Their utility stems from their ability to form carbon-carbon bonds under relatively mild conditions, often exhibiting remarkable chemoselectivity.

Aryl organozinc reagents are known to undergo conjugate addition to α,β-unsaturated ketones, a reaction that forms a new carbon-carbon bond at the β-position of the ketone. This 1,4-addition is a powerful tool for the synthesis of β-aryl carbonyl compounds. While often facilitated by catalysts, uncatalyzed additions can also occur, particularly with more reactive substrates. The reaction of this compound with an α,β-unsaturated ketone would be expected to yield a β-aryl ketone. The in situ formation of arylzinc species from precursors like arylboronic acids and diethylzinc (B1219324) has been shown to be effective for these transformations, suggesting a similar reactivity profile for pre-formed aryl organozinc bromides. organic-chemistry.org

Table 1: Hypothetical Conjugate Addition of this compound

| Electrophile | Product |

|---|---|

| Cyclohexenone | 3-(3-(3'-Methylbenzyloxy)phenyl)cyclohexanone |

The direct addition of organozinc reagents to carbonyl compounds is a cornerstone of their application in organic synthesis. These reactions can be broadly classified into Reformatsky-type and Barbier-type reactions.

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgorganic-chemistry.orgbyjus.com The key intermediate is an organozinc enolate. While not a direct analog, the principle of generating an organozinc nucleophile that adds to a carbonyl is relevant.

The Barbier reaction is more general and involves the in situ generation of an organometallic reagent in the presence of a carbonyl substrate. wikipedia.orgresearchgate.net This one-pot procedure is advantageous as the often-unstable organometallic species reacts as it is formed. The reaction of an aryl bromide with zinc metal in the presence of an aldehyde or ketone to form a secondary or tertiary alcohol is a classic example of a Barbier-type reaction. wikipedia.orgnih.gov It is plausible that this compound, being a pre-formed organozinc reagent, would readily add to aldehydes and ketones to furnish the corresponding secondary and tertiary alcohols. The lower nucleophilicity of organozincs compared to Grignard reagents can be advantageous in preventing side reactions. uwimona.edu.jm

Table 2: Hypothetical Direct Addition of this compound to Carbonyls

| Carbonyl Compound | Product |

|---|---|

| Benzaldehyde | (3-(3'-Methylbenzyloxy)phenyl)(phenyl)methanol |

Electrophilic amination provides a direct route to synthesize amines from nucleophilic organometallic reagents. For aryl organozinc bromides, this transformation would involve their reaction with an electrophilic nitrogen source. Reagents such as O-acyl hydroxylamines or azodicarboxylates can serve as electrophilic aminating agents. The reaction of this compound with such a reagent would be expected to produce the corresponding aniline (B41778) derivative, 3-(3'-Methylbenzyloxy)aniline. This method offers a valuable alternative to traditional methods of amine synthesis, such as the reduction of nitroarenes or nucleophilic aromatic substitution.

Intrinsic Functional Group Compatibility and Chemoselectivity of Aryl Organozinc Bromides

A significant advantage of organozinc reagents is their compatibility with a wide range of functional groups. nih.gov Unlike the more reactive organolithium and Grignard reagents, organozinc bromides are generally tolerant of esters, amides, nitriles, and even some ketones. This high degree of functional group tolerance allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

The chemoselectivity of aryl organozinc bromides is also noteworthy. In molecules containing multiple electrophilic sites, such as a ketone and an ester, an aryl organozinc bromide will preferentially react with the more electrophilic ketone. This selectivity is a direct consequence of their moderate nucleophilicity. For instance, in a Barbier-type reaction with a substrate bearing both an aldehyde and a less reactive ketone, the aryl organozinc reagent would be expected to add selectively to the aldehyde. nih.govias.ac.in This predictable reactivity makes aryl organozinc bromides like this compound valuable tools in modern organic synthesis.

Elucidating the Fundamental Steps of Catalytic Cycles: Oxidative Addition, Transmetalation, and Reductive Elimination

Aryl organozinc bromides are cornerstone reagents in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. The catalytic cycle for these transformations is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netwikipedia.org

Transmetalation: Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organozinc compound (the 3-(3'-Methylbenzyloxy)phenyl group) is transferred to the palladium(II) center, displacing the halide. wikipedia.org This exchange forms a diorganopalladium(II) complex. Organozinc reagents are particularly effective in this step due to the presence of an empty p-orbital on the zinc atom, which facilitates the transfer. researchgate.net Either diorganozinc species (Ar₂Zn) or organozinc halides (ArZnBr) can act as the coupling partner in the transmetalation step. wikipedia.org

Reductive Elimination: The final step of the cycle is reductive elimination. In this stage, the two organic groups on the palladium(II) center couple to form a new carbon-carbon bond, yielding the desired biaryl product. nih.gov This process simultaneously reduces the metal center back to its initial low-valent state (e.g., Pd(0)), thus regenerating the catalyst and allowing the cycle to continue. For reductive elimination to proceed efficiently, the two organic ligands typically need to be in a cis orientation on the metal center. uni-muenchen.de

This three-step cycle—oxidative addition, transmetalation, and reductive elimination—forms the mechanistic basis for the vast utility of aryl organozinc bromides in constructing complex organic molecules.

Speciation and Aggregation Phenomena of Organozinc Species in Solution

The reactivity of this compound in solution is not simply that of a single, discrete molecule. Instead, it exists in a dynamic equilibrium involving various species, a phenomenon that significantly influences its chemical behavior. This is governed by the Schlenk equilibrium, where the organozinc halide can disproportionate into a diorganozinc species and a zinc dihalide. wikipedia.org

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the organic group (R) and the halide (X). uvic.ca In ethereal solvents like tetrahydrofuran (B95107) (THF), the equilibrium for many organozinc halides tends to favor the RZnX form. Furthermore, these species can form dimers and higher-order oligomers or aggregates in solution, further complicating the reactive landscape. uvic.caresearchgate.net

The addition of inorganic salts, particularly lithium halides like lithium chloride (LiCl), has a profound effect on the speciation and reactivity of organozinc reagents. researchgate.net It is now well-established that LiCl is not an inert spectator but an active participant that transforms the organozinc halide into more nucleophilic and soluble "ate" complexes, known as organozincates. nih.govresearchgate.net

When LiCl is added to a solution of an aryl zinc bromide (ArZnBr), it coordinates to the zinc center to form anionic zincate species such as [ArZnBrCl]⁻ and [ArZnBr₂]⁻. nih.govacs.org These lithium organozincates are significantly more reactive than the neutral organozinc halide. researchgate.net The beneficial role of LiCl is attributed to several factors: it breaks down aggregates of the organozinc reagent, increases the solubility of the organometallic species, and enhances the nucleophilicity of the organic group by placing a formal negative charge on the zinc center. wikipedia.orgnih.gov The formation of these higher-order zincates is considered key to the success of many modern organozinc preparations and cross-coupling reactions. uu.nl The lithium cation acts as the counterion to the anionic zincate complex.

The various species present in an organozinc solution are in constant, dynamic flux. The Schlenk equilibrium is a prime example of this dynamic process. uu.nl Furthermore, ligands, including solvent molecules (like THF) and halide ions from added salts, are continuously associating with and dissociating from the zinc center.

Studies have shown that these equilibria can be influenced by the addition of activating agents. For instance, the presence of lithium halides drives the equilibrium toward the formation of organozincate species. nih.govresearchgate.net This ligand exchange process is rapid, and the dominant species in solution at equilibrium may not necessarily be the most kinetically relevant species in the subsequent catalytic reaction. uu.nl The ability of the zinc center to readily exchange ligands is fundamental to its role in transmetalation, allowing for the facile transfer of its organic substituent to the catalyst center.

Structural Characterization for Mechanistic Understanding

To fully comprehend the reaction mechanisms and solution-phase behavior of compounds like this compound, direct structural characterization of the species and intermediates involved is crucial. This is achieved through a combination of solid-state and solution-phase analytical techniques.

Single-crystal X-ray diffraction is the most powerful method for obtaining unambiguous structural information on organozinc compounds in the solid state. uni-muenchen.de While a crystal structure for this compound itself is not available, studies on analogous organozincates and coordination complexes provide critical insights.

X-ray studies have confirmed that the zinc center in these complexes typically adopts a distorted tetrahedral coordination geometry. researchgate.net For example, in organozincate structures, the zinc atom is often bound to the aryl group, two halide ions (e.g., bromide and chloride), and a coordinating solvent molecule like THF. In the presence of bidentate ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA), crystalline complexes can be isolated that show the zinc atom coordinated to the aryl group, a halide, and the two nitrogen atoms of the TMEDA ligand. These solid-state structures provide definitive proof of the formation of ate complexes and illustrate how solvent and additives are integrated into the primary coordination sphere of the zinc atom, supporting the mechanistic proposals derived from reactivity studies.

While X-ray crystallography provides a static picture in the solid state, techniques that probe the nature of species in solution are essential for understanding their behavior under reaction conditions. uni-muenchen.de

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as an invaluable tool for identifying the various charged species in organozinc solutions. uni-muenchen.deuu.nl Anion-mode ESI-MS experiments have been particularly insightful, allowing for the direct detection of the organozincate anions that are crucial for reactivity. nih.gov These studies have unequivocally identified mononuclear complexes like [RZnBrCl]⁻ and [RZnBr₂]⁻, as well as polynuclear aggregates such as [Zn₂R₂Cl₃]⁻, especially when LiCl is present. nih.govuu.nl

Table 1: Representative Arylzincate Species Detected by ESI-MS in THF Solution in the Presence of Lithium Halides

| Detected Anionic Species | Description | Reference |

| [RZnBrCl]⁻ | Mononuclear "ate" complex | nih.gov |

| [RZnBr₂]⁻ | Mononuclear "ate" complex | nih.gov |

| [Zn₂Bn₂Cl₃]⁻ | Polynuclear (dimeric) "ate" complex | nih.gov |

| [Zn₃Bn₃Cl₄]⁻ | Polynuclear (trimeric) "ate" complex | nih.gov |

R = Aryl or Benzyl (Bn) group.

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful NMR technique used to study the size and aggregation of molecules in solution. acs.orgresearchgate.net By measuring the diffusion coefficient of a species, its effective hydrodynamic radius can be estimated. researchgate.net DOSY experiments can distinguish between smaller monomeric species and larger dimeric or oligomeric aggregates, which diffuse more slowly. This technique has been used to monitor the self-aggregation of organometallic complexes and provides crucial data on how concentration and additives influence the aggregation state of organozinc reagents in their reaction medium. acs.org Together, ESI-MS and DOSY NMR provide a detailed picture of the complex and dynamic nature of aryl organozinc bromide solutions, linking their structure and aggregation state directly to their observed chemical reactivity.

Kinetic and Thermodynamic Characterization of Reaction Pathways and Rate-Determining Steps

The formation of aryl organozinc bromides, such as this compound, via the direct insertion of metallic zinc into the corresponding aryl bromide is not a single elementary step. Research has shown it to be a heterogeneous process that can be mechanistically dissected into two primary stages:

Oxidative Addition: The initial reaction occurs on the surface of the zinc metal, where the aryl bromide undergoes oxidative addition to form a surface-bound organozinc species.

Solubilization: The organozinc intermediate, once formed on the surface, is then released into the solution.

Table 1: Summary of the kinetic effects of common additives and solvents on the two primary steps of organozinc formation from aryl halides and zinc metal. Data compiled from mechanistic studies.

From a thermodynamic perspective, computational studies using ab initio molecular dynamics and thermodynamic integration have been employed to characterize the organozinc species in solution. These investigations focus on the solvation states and the free energy profiles associated with the coordination of solvent molecules (like tetrahydrofuran, THF) to the zinc center. This work reveals that organozinc halides exist in solution as a dynamic equilibrium of various solvated species, and understanding their relative thermodynamic stabilities is crucial for comprehending their reactivity in subsequent reactions.

Examination of Radical Intermediates in Organozinc Formation and Subsequent Reactivity

The electron transfer mechanism established as the rate-determining step for the formation of aryl organozinc bromides inherently involves the generation of radical intermediates. The initial ET from the zinc surface to the aryl bromide (ArBr) leads to the formation of an aryl bromide radical anion ([ArBr]•⁻). The presence of radical species in this process is further substantiated by experiments using radical clocks.

While the formation of the organozinc reagent itself proceeds via a radical anion, radical pathways are also highly relevant in the subsequent reactivity of these compounds, particularly in nickel-catalyzed cross-coupling reactions. Unlike many palladium-catalyzed cycles which primarily involve Pd(0) and Pd(II) states, nickel catalysis can access Ni(I) and Ni(III) oxidation states, facilitating pathways that involve radical species.

One proposed mechanism for a nickel-catalyzed Negishi cross-coupling reaction involving an unactivated alkyl halide (R-X) and an aryl organozinc reagent (ArZnBr) is a radical-chain process. In such a cycle, a Ni(I) complex, potentially formed via transmetalation of ArZnBr with a Ni(I) halide, can react with the alkyl halide electrophile. This is not a classic oxidative addition but rather a reductive homolysis of the R-X bond, generating an alkyl radical (R•) and a Ni(II) species. This alkyl radical can then react with other species in the catalytic cycle, leading to the final product through steps like radical recombination and reductive elimination from a Ni(III) intermediate.

Table 2: A generalized, illustrative catalytic cycle for a Ni-catalyzed cross-coupling reaction involving radical intermediates. This pathway highlights the accessibility of different nickel oxidation states. Based on mechanistic proposals.

This examination underscores that radical species are not merely byproducts but are central intermediates in both the formation of aryl organozinc bromides from metallic zinc and in certain pathways for their subsequent synthetic utilization.

Despite a comprehensive search for the chemical compound "this compound," no specific research articles, detailed synthetic applications, or data pertaining to its use in the synthesis of complex organic molecules were found in the available literature. General information regarding organozinc bromides and their utility in cross-coupling reactions, such as the Negishi coupling, is well-established. However, specific examples, data tables, and detailed research findings concerning "this compound" are not present in the searched scientific databases.

Therefore, it is not possible to generate an article that adheres to the user's detailed outline focusing solely on this specific compound. The required information for the sections on modular synthesis, stereoselective and enantioselective transformations, and its deployment in the construction of challenging molecular architectures and natural product synthesis is not available in the public domain.

Conclusion

While 3-(3'-Methylbenzyloxy)phenylzinc bromide is a specific and not widely documented compound, its chemical behavior and utility can be confidently predicted based on the extensive and well-established chemistry of aryl organozinc bromides. These reagents, born from over a century and a half of chemical innovation, stand as a testament to the power of organometallic chemistry in solving complex synthetic challenges. Their high functional group tolerance, moderate reactivity, and versatility in carbon-carbon bond formation ensure their continued and prominent role in the landscape of modern organic synthesis.

Computational and Theoretical Investigations of Aryl Organozinc Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms, Transition States, and Energy Profiles

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of reactions involving aryl organozinc reagents. nih.gov These computational studies allow for the detailed mapping of reaction pathways, the characterization of transient intermediates and transition states, and the determination of activation energies, thereby providing a molecular-level understanding of the reaction kinetics and thermodynamics.

A primary area of investigation for aryl organozinc compounds is their participation in cross-coupling reactions, such as the Negishi coupling. wikipedia.orgmit.edu DFT calculations have been instrumental in detailing the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov For a molecule like 3-(3'-Methylbenzyloxy)phenylzinc bromide, DFT could be employed to model its transmetalation step with a palladium catalyst. Such models would predict the geometry of the transition state and the associated energy barrier, offering insights into the reaction's feasibility and rate.

Furthermore, DFT studies can illuminate the influence of ligands on the catalytic process. By comparing the energy profiles for reactions with different phosphine (B1218219) ligands on the palladium center, for instance, one can computationally screen for the most effective ligand to achieve a desired reactivity and selectivity. mit.edu The electronic and steric effects of the 3-(3'-methylbenzyloxy) substituent on the phenylzinc core would be a key factor in these calculations, influencing the electron density at the zinc-bound carbon and the steric hindrance around the reaction center.

Illustrative DFT-calculated energy profiles for a model Negishi cross-coupling reaction involving a generic arylzinc bromide are often presented to visualize the reaction progress. These profiles typically show the relative energies of reactants, intermediates, transition states, and products.

Table 1: Illustrative DFT-Calculated Relative Energies for a Model Negishi Cross-Coupling Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Arylzinc Bromide + Aryl Halide + Pd(0)L2 | 0.0 |

| Oxidative Addition TS | Transition state for oxidative addition | +15.2 |

| Pd(II) Intermediate | Aryl-Pd(II)-Halide Complex | -5.4 |

| Transmetalation TS | Transition state for aryl group transfer | +18.5 |

| Diaryl-Pd(II) Complex | Intermediate after transmetalation | -12.1 |

| Reductive Elimination TS | Transition state for C-C bond formation | +22.3 |

| Products | Biaryl Product + ZnBr(Halide) + Pd(0)L2 | -25.8 |

Note: These values are hypothetical and serve to illustrate a typical energy profile for a Negishi coupling reaction.

Computational Modeling of Organozinc Speciation and Aggregation in Solution

Organozinc reagents in solution are known to exist in a complex equilibrium involving various species, a phenomenon governed by the Schlenk equilibrium. nih.govnih.gov For an arylzinc bromide like this compound, this equilibrium would involve the disproportionation into the corresponding diarylzinc compound and zinc bromide. The position of this equilibrium is highly dependent on the solvent, the presence of additives like lithium chloride, and the nature of the organic substituent. nih.govuni-muenchen.de

Computational modeling, particularly using ab initio molecular dynamics, has proven effective in studying the solvation and aggregation of organozinc species. chemrxiv.orgchemrxiv.org These simulations can provide a dynamic picture of the interactions between the organozinc reagent and solvent molecules, such as tetrahydrofuran (B95107) (THF). By calculating the free energy profiles for the coordination of solvent molecules, it is possible to determine the most stable solvated species in solution. chemrxiv.org

Moreover, computational models can elucidate the role of additives like LiCl in breaking up aggregates and forming more reactive monomeric species. uni-muenchen.de It is widely recognized that LiCl can form ate-complexes with organozinc halides, which can significantly alter their solubility and reactivity. nih.gov For this compound, computational studies could predict the structure and stability of such ate-complexes and their impact on the Schlenk equilibrium.

Table 2: Computationally Predicted Equilibrium Constants for the Schlenk Equilibrium of a Model Arylzinc Bromide in Different Solvents

| Solvent | Dielectric Constant | Predicted K_schlenk |

| Dioxane | 2.2 | 0.5 |

| Tetrahydrofuran (THF) | 7.6 | 2.3 |

| Dimethylformamide (DMF) | 36.7 | 15.8 |

Note: These values are illustrative and demonstrate the significant influence of the solvent on the Schlenk equilibrium.

Predicting and Rationalizing Reactivity and Selectivity in Catalytic Systems

A significant application of computational chemistry in the field of organozinc compounds is the prediction and rationalization of reactivity and selectivity in catalytic reactions. acs.orgchinesechemsoc.org By analyzing the electronic structure and steric properties of the reactants and catalysts, DFT calculations can provide a rationale for experimentally observed outcomes and predict the behavior of new systems.

For this compound, computational models could be used to predict its reactivity in various cross-coupling reactions. By calculating properties such as the charge on the zinc-bound carbon atom and the energy of the highest occupied molecular orbital (HOMO), it is possible to estimate the nucleophilicity of the reagent.

Furthermore, these models can explain the origins of selectivity in reactions where multiple products are possible. For instance, in the cross-coupling of a complex molecule, DFT can be used to calculate the activation energies for the reaction at different sites, thereby predicting the most likely position of C-C bond formation. The bulky 3-(3'-methylbenzyloxy) group in the target molecule would likely play a significant role in directing the regioselectivity of its reactions due to steric hindrance.

Mechanistic studies and DFT calculations have been successfully employed to elucidate the enantioselectivity-determining step and the origins of enantiocontrol in asymmetric cross-coupling reactions involving organozinc reagents. chinesechemsoc.org The use of chiral ligands on the metal catalyst can create a chiral pocket around the reaction center, and computational modeling can quantify the energetic differences between the transition states leading to the different enantiomers.

Table 3: Illustrative Calculated Properties for Predicting Reactivity of Arylzinc Bromides

| Substituent on Aryl Ring | NPA Charge on C-Zn | HOMO Energy (eV) | Predicted Relative Reactivity |

| 4-Methoxy | -0.45 | -5.2 | High |

| Unsubstituted | -0.42 | -5.5 | Medium |

| 4-Cyano | -0.38 | -5.9 | Low |

Note: These values are for illustrative purposes to show how electronic properties can be correlated with reactivity.

Future Research Directions and Emerging Trends in Aryl Organozinc Bromide Chemistry

Advancements in Green and Sustainable Synthetic Methodologies for Organozinc Reagents

The synthesis of organozinc reagents is moving towards more environmentally benign and sustainable practices. A significant trend is the reduction or replacement of traditional organic solvents with greener alternatives. For instance, researchers have successfully demonstrated that Negishi-like cross-couplings, which typically use organozinc reagents intolerant of water, can be performed in aqueous micellar environments at room temperature. nih.gov This approach eliminates the need for volatile and often toxic organic solvents. nih.gov

Another key area is the development of more efficient activation methods for zinc metal. The use of lithium chloride (LiCl) in tetrahydrofuran (B95107) (THF) has become a widespread protocol, as it allows for the high-yielding preparation of functionalized arylzinc reagents from aryl iodides and bromides at moderate temperatures (25-50°C), avoiding harsher conditions or the need for highly reactive Rieke® Zinc for many substrates. sigmaaldrich.comorganic-chemistry.org This method is compatible with a wide array of sensitive functional groups like esters, nitriles, and amides. organic-chemistry.orgsigmaaldrich.com

Furthermore, flow chemistry and electrochemical methods are emerging as powerful sustainable technologies. Continuous flow synthesis offers enhanced safety and scalability, allowing for the rapid and controlled formation of organozinc reagents which can be immediately used in subsequent reactions, minimizing waste and the handling of sensitive intermediates. researchgate.netacs.org Electrochemical synthesis, using a sacrificial zinc anode and cobalt catalysis, provides an efficient route to arylzinc compounds from aryl halides without the need for strong chemical reductants. organic-chemistry.org

| Methodology | Key Features | Advantages |

| Micellar Catalysis | Utilizes surfactants to create micelles in water, enabling reactions with water-sensitive reagents. | Eliminates the need for organic solvents; reactions can often be performed at room temperature. nih.gov |

| LiCl-Mediated Synthesis | Employs lithium chloride to activate commercial zinc powder for direct insertion into organic halides. | Simple, high-yielding, compatible with numerous functional groups, uses readily available materials. organic-chemistry.orgnih.gov |

| Continuous Flow Synthesis | Reagents are pumped through a reactor (e.g., a bed of Zn turnings) for continuous production. | Enhanced safety, scalability, process control, and potential for automation; minimizes unstable intermediates. researchgate.netacs.org |

| Electrocatalysis | Uses electrical current to drive the formation of organozinc species from aryl halides with a sacrificial zinc anode. | Avoids chemical activating agents, offers good yields, and can be performed at room temperature. organic-chemistry.org |

Design and Implementation of Novel Ligand Systems for Tailored Reactivity and Enhanced Selectivity

The reactivity and selectivity of aryl organozinc bromides in cross-coupling reactions are heavily influenced by the ligands coordinated to the transition metal catalyst (commonly palladium or nickel). Future research is focused on the rational design of new ligands to control reaction outcomes with greater precision. For example, in the electrochemical synthesis of arylzinc species, pyridine (B92270) has been used as an effective ligand for the cobalt catalyst. organic-chemistry.org

In asymmetric synthesis, the development of chiral ligands is paramount. While diorganozinc reagents have been extensively used for the catalytic enantioselective alkylation of aldehydes, the design of new ligand systems continues to be a major goal to achieve higher enantiomeric excess and broaden the substrate scope. libretexts.org The choice of ligand can dramatically alter the course of a reaction; for instance, specific ligands can control the selectivity in processes like the rhodium-catalyzed arylzincation of alkynes. acs.org The ongoing development of sophisticated ligands, such as those used in modern Pd-PEPPSI precatalysts, allows for challenging couplings by resisting common side reactions like beta-hydride elimination. wikipedia.org

Integration with Photoredox and Electrocatalytic Approaches for New Transformation Pathways

A major emerging trend is the merger of organozinc chemistry with photoredox and electrocatalysis. These strategies use visible light or electricity to generate reactive intermediates under exceptionally mild conditions, enabling transformations that are difficult to achieve through traditional thermal methods. researchgate.net

Photoredox catalysis, often employing organic dyes or metal complexes, can initiate the formation of radicals from organozinc reagents. researchgate.netbeilstein-journals.org Under blue light irradiation, in situ generated organozinc reagents can be oxidized by a photocatalyst, leading to a radical that can then engage in reactions with aromatic substrates. researchgate.net This approach opens new avenues for C-C bond formation. Similarly, dual catalytic systems that combine a nickel catalyst with a photoredox catalyst can achieve reductive cross-coupling of aryl iodides under mild, visible-light conditions. researchgate.net

Electrocatalysis offers another powerful tool. As mentioned, cobalt-catalyzed electrosynthesis provides a modern and efficient route to prepare arylzinc reagents. organic-chemistry.org These methods avoid the direct use of bulk metallic zinc as a reductant in the reaction mixture, instead using it as a sacrificial anode in a controlled electrochemical cell, which can improve selectivity and functional group tolerance. organic-chemistry.org

Deeper Understanding of Solution-Phase Behavior and Dynamic Reaction Mechanisms

Despite their widespread use, the exact nature of organozinc reagents in solution is complex and not fully understood. figshare.com These reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving various species such as the mono-aryl zinc bromide (ArZnBr) and the diaryl zinc (Ar₂Zn), along with aggregates. wikipedia.orgresearchgate.net The reactivity is significantly affected by the solvent and the presence of salt additives like lithium chloride, which can form "ate" complexes (e.g., RZnX₃²⁻) that alter nucleophilicity. nih.govwikipedia.orgresearchgate.net

Future research aims to unravel these complexities through a combination of advanced spectroscopic techniques and computational modeling. figshare.com Techniques like X-ray Absorption Spectroscopy (XAS), coupled with ab initio molecular dynamics simulations, are being used to characterize the solvation states and structures of organozinc species in solution. figshare.comchemrxiv.org A deeper mechanistic understanding of the two primary steps in their formation—oxidative addition to the zinc surface and subsequent solubilization of the surface intermediates—is being pursued. nih.gov This fundamental knowledge is critical for optimizing reaction conditions, predicting reactivity, and designing more efficient synthetic protocols. nih.govchemrxiv.org

Emerging Applications in Advanced Materials Science and Synthetic Methodologies for Bioactive Compounds

Aryl organozinc bromides are crucial building blocks in the synthesis of complex organic molecules. Their high functional group tolerance makes them ideal for constructing polyfunctional molecules without cumbersome protection-deprotection steps. organicreactions.org This has led to extensive use in the synthesis of natural products and other bioactive compounds. researchgate.netorganicreactions.org For example, organozinc reagents are employed in tandem reactions and in the synthesis of medicinally relevant heterocyclic scaffolds like carbolines. researchgate.netrsc.org

Emerging applications are expanding into advanced materials science. The ability to precisely construct complex aromatic and heteroaromatic systems through reactions like the Negishi cross-coupling is valuable for creating organic semiconductors, polymers, and other functional materials. researchgate.net Furthermore, new synthetic methods are constantly being developed to broaden the utility of these reagents. For instance, copper-catalyzed electrophilic amination of organozinc compounds provides a novel route to synthesize a wide range of aryl and alkyl amines, which are prevalent in pharmaceuticals. acs.org The development of nickel-catalyzed methods to generate arylzinc reagents from less reactive precursors like aryl sulfonates and sulfonium (B1226848) salts further expands their accessibility and application in synthesizing complex, high-value molecules. kyoto-u.ac.jp

Q & A

Basic: What are the critical considerations for synthesizing 3-(3'-Methylbenzyloxy)phenylzinc bromide to ensure reproducibility?

Answer:

- Reagent Purity : Use freshly distilled solvents (e.g., THF) to avoid moisture, which can deactivate the zinc reagent .

- Temperature Control : Maintain reaction temperatures between 0–5°C during organozinc formation to prevent side reactions (e.g., proto-dezincation) .

- Stoichiometry : Optimize the molar ratio of aryl halide to zinc metal (typically 1:1.2) to account for potential zinc surface passivation .

- Moisture-Free Environment : Use Schlenk-line techniques or gloveboxes to prevent hydrolysis, as organozinc compounds are highly moisture-sensitive .

Basic: How should researchers handle and store this compound to maintain stability?

Answer:

- Storage : Store under inert gas (argon/nitrogen) at –20°C in flame-sealed ampules to prevent oxidative degradation .

- Handling : Use PTFE-coated stir bars and glassware to avoid metal contamination, which can alter reactivity .

- Deactivation Protocol : Quench residues with isopropanol/water (1:1) followed by 1M HCl to neutralize reactive intermediates .

Advanced: What spectroscopic and analytical techniques are optimal for characterizing this compound?

Answer:

- NMR Analysis : Use - and -NMR in deuterated THF to confirm the aryl-zinc bond. Note that NMR is rarely feasible due to low sensitivity; indirect methods (e.g., reaction with electrophiles) are preferred .

- Titration : Employ iodometric titration to quantify active zinc content, as commercial organozinc reagents often contain inactive zinc salts .

- X-ray Crystallography : Crystallize the compound with stabilizing ligands (e.g., TMEDA) to confirm molecular structure, though this is challenging due to air sensitivity .

Advanced: How can researchers resolve discrepancies in reaction yields when using this compound in cross-coupling reactions?

Answer:

- Catalyst Screening : Test palladium/phosphine complexes (e.g., Pd(PPh)) versus nickel catalysts, as substrate steric effects may favor one system .

- Additive Optimization : Introduce Lewis acids (e.g., ZnCl) to stabilize intermediates or suppress β-hydride elimination .

- Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS to identify side reactions (e.g., homocoupling) and adjust stoichiometry .

Advanced: What are the key stability challenges for this compound under varying reaction conditions?

Answer:

- Thermal Degradation : Decomposition occurs above 40°C; use low-temperature protocols (e.g., cryostatic baths) for prolonged reactions .

- Solvent Compatibility : Avoid protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMF) that may coordinate zinc, reducing reactivity. THF/ether mixtures are ideal .

- Oxygen Sensitivity : Trace O oxidizes organozinc species to aryl oxides; rigorously degas solvents and employ inert atmospheres .

Basic: What safety protocols are essential when working with this compound?

Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for all manipulations .

- Spill Management : Neutralize spills with dry sand followed by a 10% acetic acid solution to hydrolyze residual zinc compounds .

- Toxicology : Acute exposure may cause respiratory irritation; implement COSHH assessments and ensure emergency eyewash/shower access .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Answer:

- DFT Calculations : Model transition states for transmetallation steps in cross-coupling reactions to identify steric/electronic barriers .

- Solvent Effects : Use COSMO-RS simulations to predict solvent interactions impacting reagent stability and reaction rates .

- Ligand Design : Screen virtual ligand libraries to optimize coordination geometry for improved catalytic turnover .

Basic: What are the common impurities in this compound, and how are they identified?

Answer:

- Byproducts : Look for residual aryl halide (HPLC-MS), zinc oxide (XRD), or hydrolyzed phenol derivatives (TLC, -NMR) .

- Purification : Use cold filtration under argon to remove insoluble zinc salts, followed by recrystallization in hexane/THF .

Advanced: What mechanistic insights explain the regioselectivity of this compound in electrophilic substitutions?

Answer:

- Steric Effects : The 3'-methyl group directs electrophiles to the para position via steric hindrance at the ortho site .

- Electronic Effects : The electron-donating benzyloxy group enhances nucleophilicity at the zinc-bound carbon, favoring C–C bond formation .

Advanced: How does the choice of zinc precursor (e.g., Zn dust vs. ZnCl2_22) impact the reactivity of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.